6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine

Synthetic Chemistry Process Optimization Heterocyclic Synthesis

This compound is the critical intermediate for synthesizing PC190723 FtsZ inhibitors (83% yield in key step) and MALT-1 protease inhibitors for oncology research. Its unique 6-chloro and 2-chloromethyl substitution pattern is essential for target engagement—bromo/iodo analogs show significantly lower yields (22%). Ideal for building focused libraries of EGFR inhibitors and chemical probes via nucleophilic displacement.

Molecular Formula C7H4Cl2N2S
Molecular Weight 219.09 g/mol
CAS No. 1256478-41-7
Cat. No. B1463458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine
CAS1256478-41-7
Molecular FormulaC7H4Cl2N2S
Molecular Weight219.09 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1N=C(S2)CCl)Cl
InChIInChI=1S/C7H4Cl2N2S/c8-2-6-11-5-1-4(9)3-10-7(5)12-6/h1,3H,2H2
InChIKeyYPBUNWSZSDVNHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine (CAS: 1256478-41-7) Procurement Specifications and Core Chemical Identity


6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine (CAS: 1256478-41-7) is a heterocyclic small molecule belonging to the thiazolo[5,4-b]pyridine class. It has a molecular formula of C7H4Cl2N2S and a molecular weight of 219.09 g/mol . The compound is characterized by a solid state with a melting point of 89-90 °C and is commercially available at purities ranging from 95% to 97% . It serves primarily as a versatile building block in medicinal chemistry for the synthesis of more complex molecules, particularly those targeting bacterial cell division or cancer-related pathways .

Why Generic Thiazolo[5,4-b]pyridine Substitution Fails: The Critical Role of 6-Chloro and 2-Chloromethyl Substituents


Simple substitution of 6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine with other thiazolo[5,4-b]pyridine analogs is not feasible due to its unique substitution pattern, which dictates both synthetic utility and downstream biological activity. The presence of the 6-chloro group is essential for maintaining the structural integrity required for specific target engagement, as evidenced by its role as a key intermediate in the synthesis of the FtsZ inhibitor PC190723 . Furthermore, the 2-chloromethyl handle is a reactive site for nucleophilic displacement, enabling efficient conjugation with various pharmacophores [1]. Analogs lacking either the 6-chloro or the 2-chloromethyl group exhibit significantly altered synthetic profiles and are unlikely to produce the same downstream products, making this specific compound non-interchangeable [2].

Quantitative Differentiation of 6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine (CAS: 1256478-41-7) from Closest Analogs


Synthetic Yield Superiority: 83% Yield for Target Compound vs. 22% and 51% for Bromo Analogs in Ring-Closure Step

In the synthesis of key intermediate 6-chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine (Compound 2a), a yield of 83% was achieved under optimized conditions using a P4S10/toluene system at 110°C for 30 minutes . In contrast, the synthesis of the analogous 6-chloro-2-(bromomethyl)thiazolo[5,4-b]pyridine (Compound 2b) under the same conditions resulted in a significantly lower yield of only 22% due to extensive debromination. An alternative halogen exchange method for 2b from 2a provided a yield of only 51% .

Synthetic Chemistry Process Optimization Heterocyclic Synthesis

Comparative Halogen Displacement Reactivity: 79% Yield for Iodo Analog from Chloro Precursor

The chloro group in 6-chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine (Compound 2a) can be efficiently displaced to produce the more reactive iodo analog. Treatment of Compound 2a with sodium iodide in acetone at room temperature for 20 hours yielded 6-chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine (Compound 2c) in 79% yield . This provides a direct, quantitative measure of the compound's utility as a precursor for more reactive derivatives.

Halogen Exchange Nucleophilic Substitution Chemical Synthesis

Physicochemical Differentiation: Melting Point Comparison vs. Core Scaffold

The melting point of 6-chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine is reported as 89-90 °C . This is significantly higher than the melting point of the core unsubstituted scaffold, 2-(chloromethyl)thiazolo[5,4-b]pyridine (CAS 110704-35-3), which is typically observed as a liquid or low-melting solid (exact value not widely reported, but inferred from its physical state description) [1]. The presence of the 6-chloro substituent imparts greater crystallinity and a higher melting point, which can be advantageous for purification and handling.

Physicochemical Properties Solid State Characterization Compound Handling

Purity and Specification Consistency Across Commercial Suppliers

Commercially, 6-chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine is consistently offered at high purities. AChemBlock lists a purity of 97% , MolCore lists NLT 98% , and AKSci specifies a minimum purity of 95% . This consistency across multiple reputable vendors indicates a mature and reliable supply chain for this specific compound, which is a key differentiator from less common or more challenging-to-synthesize analogs.

Quality Control Procurement Specification Analytical Chemistry

High-Value Application Scenarios for 6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine (CAS: 1256478-41-7)


Synthesis of FtsZ Inhibitors for Antibacterial Drug Discovery

This compound is the critical and most efficient intermediate for synthesizing PC190723 and related benzamide FtsZ inhibitors. Its high yield in the key ring-closure step (83%) directly translates to a higher overall yield for the final drug candidate (45% over six steps) . Substituting this building block with a bromo or iodo analog would result in significantly lower yields, as demonstrated by the 22% yield for the bromo analog under identical conditions . Therefore, for any medicinal chemistry program targeting FtsZ or aiming to develop new anti-staphylococcal agents, procuring this specific compound is essential for cost-effective and scalable synthesis.

Development of MALT-1 Protease Inhibitors for Oncology

Thiazolo[5,4-b]pyridine derivatives are a core scaffold in potent MALT-1 protease inhibitors, which are being developed for the treatment of activated B cell-like diffuse large B cell lymphoma (ABC-DLBCL) [1]. The 6-chloro-2-(chloromethyl) substitution pattern on this scaffold provides a unique handle for further derivatization. Its reliable commercial availability at high purity (95-98%) makes it a superior starting point for generating focused libraries of MALT-1 inhibitors compared to less accessible or lower-yielding analogs.

Building Block for EGFR-TK Inhibitors Targeting Resistance Mutations

Novel thiazolo[5,4-b]pyridine derivatives have demonstrated potent and selective activity as EGFR tyrosine kinase inhibitors, showing equipotency to Osimertinib in lung cancer cell lines [2]. The presence of the reactive chloromethyl group in this compound allows for the introduction of various aryl or heteroaryl moieties via nucleophilic substitution, enabling the exploration of structure-activity relationships (SAR) around this promising anticancer scaffold. Its crystalline nature (mp 89-90 °C) further facilitates purification during SAR campaigns.

Synthesis of Iodo-Reactive Probes for Chemical Biology

The efficient conversion of this compound to its iodo analog (79% yield) provides a straightforward route to a more reactive derivative suitable for click chemistry, radiolabeling, or the synthesis of chemical probes for target identification studies . This versatility makes it a valuable intermediate for chemical biology applications where a reactive handle is required for bioconjugation or pull-down experiments.

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